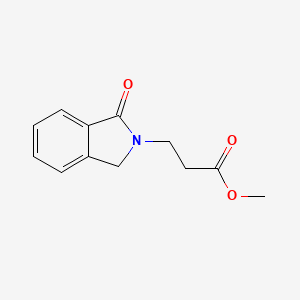

methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate reflects the compound's complex structural architecture through a hierarchical naming system that prioritizes the isoindolinone core structure. The primary name designation identifies the compound as methyl 3-(3-oxo-1H-isoindol-2-yl)propanoate, emphasizing the positioning of the propanoate ester chain at the nitrogen atom of the bicyclic system. Alternative nomenclature forms include methyl 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoate and methyl 3-(1-oxoisoindolin-2-yl)propanoate, which represent equivalent structural descriptions with varying emphasis on the oxidation state and ring system numbering.

The isoindolinone core structure, also referred to as phthalimidine, represents a bicyclic nucleus derived from the fusion of a gamma-lactam ring with a benzene ring. This structural motif belongs to the broader class of lactams, which are cyclic amides formally derived from amino alkanoic acids through cyclization reactions. The gamma-lactam designation indicates a five-membered ring containing the amide functionality, distinguished from other lactam types such as beta-lactams or delta-lactams by the specific ring size and substitution pattern.

Isomeric considerations for this compound primarily involve constitutional isomerism related to the positioning of the ester chain and potential stereoisomerism at the carbon center bearing the propanoate substituent. The compound exhibits a specific connectivity pattern where the nitrogen atom of the isoindolinone ring system serves as the attachment point for the propanoate ester chain. The absence of defined stereochemical descriptors in the standard nomenclature suggests that the compound exists as a racemic mixture or lacks significant stereogenic centers that would require explicit stereochemical designation.

属性

IUPAC Name |

methyl 3-(3-oxo-1H-isoindol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-11(14)6-7-13-8-9-4-2-3-5-10(9)12(13)15/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPLWBZUHLBQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves the reaction of phthalimide with methyl acrylate under basic conditions. The reaction typically proceeds as follows:

Reactants: Phthalimide and methyl acrylate.

Catalyst: A base such as sodium hydroxide or potassium carbonate.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Reaction Time: The reaction typically takes several hours to complete.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.

化学反应分析

Types of Reactions

Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Medicinal Chemistry

Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows it to serve as a lead compound for drug development.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of isoindole compounds exhibit anticancer properties. Researchers have synthesized various analogs of this compound and evaluated their efficacy against different cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells, suggesting a pathway for developing novel anticancer agents .

Material Science

In material science, this compound is utilized in the synthesis of polymers and advanced materials due to its reactive functional groups.

Case Study: Polymer Synthesis

Researchers have explored the use of this compound in the synthesis of biodegradable polymers. By incorporating this compound into polymer backbones, they achieved materials with enhanced mechanical properties and biodegradability. This application is particularly relevant in addressing environmental concerns associated with plastic waste .

Agricultural Research

The compound has also been studied for its potential applications in agriculture, particularly as a biopesticide or plant growth regulator.

Case Study: Biopesticide Development

Studies have indicated that this compound exhibits antifungal properties against several plant pathogens. Field trials demonstrated that formulations containing this compound significantly reduced fungal infections in crops, leading to improved yields and reduced reliance on synthetic fungicides .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibits cell proliferation; induces apoptosis |

| Material Science | Biodegradable polymer synthesis | Enhanced mechanical properties; environmentally friendly |

| Agricultural Research | Development of biopesticides | Effective against plant pathogens; improved crop yields |

作用机制

The mechanism of action of methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate and related isoindolone derivatives:

Table 1: Comparative Analysis of Isoindolone Derivatives

Key Findings:

Functional Group Impact: Ester vs. Carboxylic Acid: Esters (e.g., methyl propanoate derivatives) generally exhibit lower solubility in aqueous media compared to carboxylic acids. Nitrate Esters: Compounds like (1,3-dioxo-isoindol-2-yl)methyl nitrate act as nitric oxide (NO) donors, useful in sickle cell disease treatment. However, mutagenicity risks (Ames test) highlight the need for structural optimization .

Substituent Effects: Electron-Donating Groups: Derivatives with 4-hydroxyphenyl or 3,4-dimethoxyphenyl substituents exhibit enhanced polarity and hydrogen-bonding capacity, which may improve target binding in therapeutic applications .

Stereochemical Considerations :

- The (2S)-configured derivative in demonstrates the importance of stereochemistry in pharmacological activity, as enantiomeric forms often differ in potency and selectivity .

Safety Profiles: Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (), though structurally distinct (indole core), shares ester functionality and exhibits acute oral toxicity (Category 4) and skin irritation, underscoring the need for rigorous safety assessments in isoindolone analogs .

生物活性

Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS: 22011-01-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C12H13NO3

Molar Mass: 219.24 g/mol

Structural Characteristics: The compound features an isoindole ring which is known for its diverse biological activities.

Antioxidant Activity

Research indicates that compounds containing isoindole moieties often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. A study demonstrated that this compound showed a notable ability to scavenge free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell lines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

Neuroprotection is another area where this compound has been studied. It has been found to exhibit neuroprotective effects against neurotoxic agents in cellular models. This suggests its potential utility in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound’s ability to donate electrons helps neutralize free radicals.

- Cytokine Modulation : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.

- Neuroprotective Pathways : It may enhance neuronal survival by upregulating neurotrophic factors and reducing apoptosis.

Case Study 1: Antioxidant Efficacy

A study conducted on rat models demonstrated that administration of this compound significantly reduced markers of oxidative stress compared to control groups. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, suggesting effective antioxidant activity .

Case Study 2: Anti-inflammatory Action

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a marked reduction in tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) production. This supports the hypothesis that this compound may serve as a potential anti-inflammatory agent .

Summary of Findings

常见问题

Basic Research Questions

Q. What synthetic routes and reaction conditions are recommended for preparing methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate?

- Methodological Answer : A common approach involves coupling isoindolinone derivatives with methyl propanoate precursors. For example, a procedure adapted from Stark et al. (referenced in ) uses chiral ligands (e.g., compound 27b) to control stereochemistry. Reaction optimization includes:

- Catalyst : Chiral ligands (e.g., (S)-configured) to influence diastereomer ratios (e.g., 1:6 anti/syn in ).

- Purification : Column chromatography with gradients like PE/EtOAc (1:1) to isolate products.

- Yield : ~61% under optimized conditions .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Solvent System | PE/EtOAc (1:1) | |

| Diastereomer Ratio | 1:6 (anti/syn) |

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical. For example, ¹H-NMR peaks at δ 7.83 ppm (C7-H) and 5.96 ppm (C16-H) confirm isoindolinone and alkene moieties, respectively. ¹³C-NMR signals at δ 177.22 ppm (C-11) and 169.69 ppm (C-18/21) validate ester and carbonyl groups .

- Chromatography : TLC (Rf = 0.29 in PE/EtOAc 1:1) monitors reaction progress .

- Mass Spectrometry : HRMS or LC-MS to verify molecular weight (e.g., C18H23NO4, MW 317.38 g/mol) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- PPE : Full chemical-resistant suits and P95/P1 respirators for low exposure; OV/AG/P99 respirators for high concentrations .

- Environmental Control : Avoid drainage systems to prevent contamination .

- First Aid : Immediate medical consultation for inhalation or skin contact; provide SDS to physicians .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches (as in ICReDD’s framework) can predict optimal conditions. For example:

- Step 1 : Simulate transition states to identify energetically favorable pathways.

- Step 2 : Apply machine learning to analyze experimental datasets (e.g., diastereomer ratios) and refine catalyst selection .

Q. How can researchers address diastereomer formation during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure ligands (e.g., (S)-configured) to bias diastereomer outcomes .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance stereoselectivity.

- Temperature Control : Lower temperatures (e.g., 0–5°C) can slow racemization .

Q. How to resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., methyl 3-(1H-indol-3-yl)propanoate in ).

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation if NMR data conflict .

- Reproducibility : Replicate synthesis under standardized conditions to isolate experimental variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。